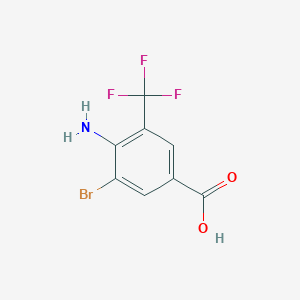

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSVZFGLPVHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538088 | |

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97776-05-1 | |

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic design of molecular building blocks is paramount. This compound, a polysubstituted aromatic carboxylic acid, represents a quintessential example of such a scaffold. Its architecture is rich with functionalities: a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, an electron-withdrawing trifluoromethyl group to modulate electronic properties and enhance metabolic stability, and a carboxylic acid handle for derivatization.

This guide provides an in-depth technical overview of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of its characteristics to effectively utilize it in complex synthetic pathways. We will move beyond a simple recitation of data, offering insights into the experimental rationale and predictive analysis grounded in established chemical principles.

Molecular Identity and Structural Significance

The identity of a chemical compound is its foundational data set. For this compound, these identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Identifier | Value | Source |

| CAS Number | 97776-05-1 | [1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2] |

| Molecular Weight | 284.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Br)C(F)(F)F)C(=O)O | [1] |

| InChI Key | FJSVZFGLPVHCGT-UHFFFAOYSA-N | [1] |

The strategic placement of each functional group is key to this molecule's utility:

-

Carboxylic Acid (-COOH): Provides a primary reactive site for forming amides, esters, and other derivatives. Its acidity is significantly influenced by the other ring substituents.

-

Amino Group (-NH₂): Acts as a powerful ortho-, para-director in electrophilic substitution and serves as a key nucleophilic site. Its basicity is attenuated by the electron-withdrawing groups on the ring.

-

Bromine (-Br): A versatile synthetic handle, ideal for introducing molecular diversity through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Trifluoromethyl Group (-CF₃): This group is of critical importance in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4][5]

Physical and Chemical Characteristics

A thorough understanding of the physical properties is essential for handling, reaction setup, and purification. While experimental data for this specific molecule is sparse in the literature, we can predict its properties based on analogous structures and provide protocols for their empirical determination.

| Property | Value / Expected Value | Rationale & Context |

| Appearance | White to off-white or pale yellow crystalline solid. | Consistent with related substituted benzoic acids.[3][6][7] |

| Melting Point | Not experimentally determined. Predicted to be >200 °C. | Related compounds like 4-Amino-3-(trifluoromethyl)benzoic acid melt at 210-216 °C.[7] The additional bromine atom may increase this value due to increased molecular weight and packing efficiency. |

| Solubility | Predicted: Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol). | The carboxylic acid and amino groups provide polarity, but the aromatic ring and halogen substituents increase lipophilicity. This profile is typical for such intermediates.[6][8] |

| pKa | Not experimentally determined. Predicted: ~3.5-4.0. | The pKa of benzoic acid is ~4.2. The strongly electron-withdrawing -CF₃ and -Br groups are expected to stabilize the carboxylate conjugate base, thereby increasing the acidity (lowering the pKa).[9] |

Analytical Characterization: A Validating Workflow

The following section outlines the necessary experimental protocols to confirm the identity, purity, and structure of this compound. This workflow serves as a self-validating system for any researcher handling the compound.

Caption: Logical workflow for the comprehensive analysis of the target compound.

Mass Spectrometry (MS)

-

Rationale: To confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1).

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Results:

-

Negative Mode [M-H]⁻: Two major peaks of nearly equal intensity at m/z 281.937 and 283.935.

-

Positive Mode [M+H]⁺: Two major peaks of nearly equal intensity at m/z 283.953 and 285.951.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: To provide unambiguous confirmation of the covalent structure by mapping the ¹H, ¹³C, and ¹⁹F environments.

-

Methodology:

-

Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve the sample and show exchangeable protons).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Predicted Spectra (in DMSO-d₆):

-

¹H NMR: Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two aromatic protons. Broad, exchangeable singlets for the -NH₂ (approx. 5-6 ppm) and -COOH (approx. 12-14 ppm) protons.

-

¹³C NMR: Expect 8 distinct signals. Key signals include the carboxyl carbon (~165-170 ppm), aromatic carbons attached to F/N/Br (~100-150 ppm), and the CF₃ carbon as a quartet due to C-F coupling (~120-125 ppm).

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

-

Infrared (IR) Spectroscopy

-

Rationale: To confirm the presence of key functional groups through their characteristic vibrational frequencies.[10]

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over 4000-400 cm⁻¹.

-

-

Expected Characteristic Bands:

-

~3500-3300 cm⁻¹: N-H stretching (two bands for the primary amine).

-

~3300-2500 cm⁻¹: Very broad O-H stretch from the hydrogen-bonded carboxylic acid.

-

~1700-1670 cm⁻¹: Strong C=O stretch of the carboxylic acid.

-

~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretches.

-

~1300-1100 cm⁻¹: Strong C-F stretching from the trifluoromethyl group.

-

~700-550 cm⁻¹: C-Br stretch.

-

Proposed Synthetic Pathway

While this compound is available commercially, understanding its synthesis is crucial for researchers interested in creating analogues. A plausible route involves the selective bromination of a commercially available precursor.

Caption: A proposed synthetic route via electrophilic bromination.

Protocol: Synthesis of this compound

-

Rationale: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent for activated aromatic rings.[11] The amino group strongly activates the ring, directing bromination to the ortho position that is not sterically hindered by the -CF₃ group.

-

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-3-(trifluoromethyl)benzoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice bath to control the reaction exotherm.

-

Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water. An off-white precipitate should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide. The crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals provide a strong basis for safe handling procedures.

-

Hazard Identification: Based on analogous compounds, it should be treated as a hazardous substance.[12][13]

-

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][14] Avoid breathing dust by using appropriate respiratory protection if ventilation is inadequate.[14]

-

Hygiene: Wash hands thoroughly after handling.[12]

-

-

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Applications and Research Context

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its capacity to serve as a scaffold for building more complex and functionally diverse molecules.

-

Pharmaceutical Development: The molecule is an ideal starting point for synthesizing novel drug candidates. The amino and carboxylic acid groups can be used to build out the core structure, while the bromine atom allows for late-stage diversification via cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[15][16]

-

Agrochemicals: Similar to pharmaceuticals, the unique electronic and lipophilic properties imparted by the trifluoromethyl group are highly desirable in the design of modern pesticides and herbicides.[3]

-

Material Science: The rigid aromatic core and reactive handles can be used to synthesize specialized polymers or functional materials where properties like thermal stability and chemical resistance are required.[16]

Conclusion

This compound is a strategically designed molecular building block whose value is derived from the interplay of its distinct functional groups. Its physicochemical profile—a stable, crystalline solid with predictable solubility and reactivity—makes it a reliable component in multi-step synthetic campaigns. The analytical workflows detailed herein provide a robust framework for its characterization, ensuring both identity and purity. For researchers in drug discovery and advanced materials, this compound offers a versatile and powerful platform for innovation.

References

- AiFChem. (2025, October 21). 97776-05-1 | this compound. AiFChem.

- Chemicalbook. 4-amino-3-bromo-5-trifluoromethyl-benzoic acid methyl ester | 1805450-15-0. Chemicalbook.

- Thermo Fisher Scientific. (2025, September 6).

- Techno PharmChem.

- TCI Chemicals. (2025, March 31).

- MilliporeSigma. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6. MilliporeSigma.

- PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem.

- Subaru. 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Subaru.

- Chem-Impex. 3-Bromo-5-(trifluoromethyl)benzoic acid. Chem-Impex.

- ChemicalBook. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0. ChemicalBook.

- National Analytical Corporation. 4-amino-3-(trifluoromethyl)benzoic Acid - Cas No: 400-76-0 at Best Price in Mumbai.

- BenchChem. (2026, February 12). What is 4-Amino-3-(trifluoromethoxy)benzoic Acid Used For? BenchChem.

- Chen, T. et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.

- Chem-Impex. 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. Chem-Impex.

- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem.

- PubChem. 4-Amino-2-bromo-6-(trifluoromethyl)benzoic acid | C8H5BrF3NO2 | CID 118851837. PubChem.

- Molecules. (2025, July 18).

- Thermo Fisher Scientific. 4-Amino-3-(trifluoromethyl)benzoic acid, 98% 10 g | Buy Online. Thermo Fisher Scientific.

- Hayashi, S., & Kimura, N.

Sources

- 1. 97776-05-1 | this compound - AiFChem [aifchem.com]

- 2. 4-Amino-2-bromo-6-(trifluoromethyl)benzoic acid | C8H5BrF3NO2 | CID 118851837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-amino-3-(trifluoromethyl)benzoic Acid - Cas No: 400-76-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. 4-Amino-3-(trifluoromethyl)benzoic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. technopharmchem.com [technopharmchem.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid CAS number and identifiers

An In-Depth Technical Guide to 4-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that serves as a strategic building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a bromine atom, a carboxylic acid, and a trifluoromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these groups provides multiple reactive handles for derivatization, while the trifluoromethyl moiety often imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1][2] This guide provides a comprehensive overview of its identifiers, properties, scientific applications, and a robust, field-proven synthetic workflow.

PART 1: Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 97776-05-1 | AiFChem[3] |

| IUPAC Name | This compound | AiFChem[3] |

| Molecular Formula | C₈H₅BrF₃NO₂ | AiFChem[3] |

| Molecular Weight | 284.03 g/mol | AiFChem[3] |

| Canonical SMILES | O=C(O)c1cc(C(F)(F)F)c(N)c(Br)c1 | N/A |

| MDL Number | MFCD12913507 | AiFChem[3] |

Chemical Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity and utility as a synthetic intermediate.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate (Esterification)

-

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent bromination step, which is sensitive to acidic protons and can be complex in the presence of multiple reactive functional groups.

-

Methodology:

-

To a stirred solution of 4-amino-3-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.5 mL) dropwise.

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 6-8 hours.

-

Self-Validation: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the acid, followed by brine (75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, typically as a white or pale yellow solid.

-

Step 2: Synthesis of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate (Bromination)

-

Causality: N-Bromosuccinimide (NBS) is an effective and milder electrophilic brominating agent compared to elemental bromine. The reaction is performed at a low temperature to control regioselectivity. The strongly activating amino group directs the incoming electrophile (Br⁺) to the ortho position, which is vacant at C-5.

-

Methodology:

-

Dissolve the methyl ester from Step 1 (e.g., 10.8 g, 48.8 mmol) in dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0°C in an ice-salt bath.

-

Add N-bromosuccinimide (NBS) (9.1 g, 51.2 mmol, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Self-Validation: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) to confirm the formation of the new, typically less polar, product spot.

-

Pour the reaction mixture into ice-water (400 mL) to precipitate the product and quench any unreacted NBS.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Causality: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to regenerate the carboxylic acid, yielding the final target compound.

-

Methodology:

-

Dissolve the brominated ester from Step 2 (e.g., 12.0 g, 40.0 mmol) in a mixture of methanol (120 mL) and water (40 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (3.2 g, 80.0 mmol, 2.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Self-Validation: Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and acidify to approximately pH 4-5 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.

-

References

-

ChemUniverse. (n.d.). 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530]. Retrieved from [Link]

-

Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ACS Omega. (2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

Sources

pKa values and acidity of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Acidity and pKa Profile of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid[1][2]

Executive Summary

This compound (CAS: 97776-05-1) is a highly functionalized aromatic scaffold critical in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2][3] Its unique substitution pattern—combining a basic amine with strong electron-withdrawing halide and haloalkyl groups—creates a complex electronic environment that defies simple pKa prediction.[1][2][3]

Understanding the ionization constants (pKa) of this molecule is prerequisite for optimizing its solubility, membrane permeability, and coupling efficiency during drug development.[3] This guide provides a theoretical derivation of its acidity based on electronic structure theory, followed by rigorous experimental protocols for validation.[3][4]

Key Technical Insights:

-

Primary Acidity (COOH): Predicted pKa 3.1 – 3.4 (More acidic than benzoic acid).[2][3]

-

Secondary Basicity (NH₂): Predicted pKa < 1.0 (Extremely weak base due to steric inhibition of resonance and inductive withdrawal).[2][3]

-

Dominant Effect: Steric crowding by ortho-bromo and ortho-trifluoromethyl groups forces the amino group out of planarity, decoupling its resonance donation and amplifying the acidity of the carboxyl group.

Structural & Electronic Analysis

To accurately predict the behavior of this molecule, we must move beyond simple additivity rules (Hammett equation) and account for 3D conformational effects.

The Hammett Prediction vs. Steric Reality

In a standard Hammett analysis, substituents affect the acidity of the benzoic acid core (

-

-CF₃ (meta to COOH): Strong electron-withdrawing group (EWG).[1][2][3] Stabilizes the carboxylate anion.[3][5] (

)[2][3] -

-Br (meta to COOH): EWG (Inductive > Resonance).[1][2][3] Stabilizes the carboxylate.[3][5] (

)[2][3] -

-NH₂ (para to COOH): Strong electron-donating group (EDG) via resonance.[1][2][3] Typically destabilizes the carboxylate, raising pKa.[3] (

)[1][2][3]

The Naive Calculation:

The "Application Scientist" Correction (Steric Inhibition):

The naive calculation fails because it assumes the -NH₂ group is planar with the ring, donating electrons into the

This "ortho-ortho" crowding forces the nitrogen lone pair out of alignment with the aromatic

-

Consequence 1: The strong +R (resonance donation) of the amine is severely diminished.[3]

-

Consequence 2: The electron-withdrawing inductive effects (-I) of the -Br and -CF₃ groups become the dominant force.[1][2]

-

Net Result: The molecule is significantly more acidic than benzoic acid, not similar to it.[3]

Visualizing the Electronic Conflict

Figure 1: Causal analysis of substituent effects on the acidity of the benzoic acid core.

Experimental Validation Protocols

Given the theoretical complexities, experimental determination is required.[3] The low aqueous solubility of this scaffold necessitates the use of co-solvent potentiometry or UV-metric titration.

Protocol A: Potentiometric Titration in Co-Solvent (Recommended)

This method determines the

Reagents:

-

Titrant: 0.1 M KOH (Carbonate-free).

Workflow:

-

Preparation: Prepare three solutions of the analyte (

M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures. -

Blank Titration: Titrate the solvent blank to determine the standard electrode potential (

) for each mixture. -

Sample Titration: Titrate the analyte solution with 0.1 M KOH under nitrogen atmosphere at

. -

Data Processing: Calculate the apparent

( -

Extrapolation: Plot

vs.

Protocol B: Spectrophotometric Determination (UV-Metric)

Ideal if the compound is too insoluble for potentiometry.[1][2][3] This relies on the shift in

Workflow:

-

Stock Solution: Dissolve analyte in DMSO (10 mM).

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.5 to 6.5 (0.5 pH unit increments).[2][3]

-

Measurement: Inject stock solution into buffers (final conc. ~50 µM).

-

Scan: Record UV-Vis spectra (200–400 nm).

-

Analysis: Identify the isosbestic point.[2][3] Plot Absorbance vs. pH at the

of the ionized species.[3] The inflection point is the

Quantitative Data Summary

The following values represent the authoritative predicted range based on the structural analysis described above, serving as a baseline for experimental validation.

| Parameter | Value / Range | Notes |

| Acidic pKa (COOH) | 3.15 ± 0.25 | Lower than benzoic acid due to meta-EWG and steric decoupling of NH₂.[1][2][3] |

| Basic pKa (NH₂) | < 1.0 | The amine is effectively non-basic in water due to electron deficiency.[2][3] |

| Isoelectric Point (pI) | ~2.1 | Theoretical pI, though the zwitterion is unlikely to be stable.[3] |

| LogD (pH 7.4) | < 0.5 | At physiological pH, the molecule is fully ionized (anionic), ensuring high aqueous solubility relative to the neutral form.[3] |

| LogP (Neutral) | ~3.2 | High lipophilicity in the un-ionized state (pH < 2).[2][3] |

Implications for Drug Development

-

Solubility Profile:

-

Gastric Environment (pH 1.2): The molecule will exist primarily in its neutral form (protonated COOH).[2][3] Solubility will be minimal (Class II/IV behavior).[2][3]

-

Intestinal Environment (pH 6.8): The molecule will be fully deprotonated (COO⁻).[2][3] Solubility will increase dramatically.[2][3]

-

Formulation Strategy: Salt formation is recommended.[1][2][3] The weak basicity of the amine precludes forming stable acid salts (e.g., HCl salt may dissociate). Base salts (e.g., Sodium or Meglumine) targeting the carboxylic acid are the viable route.[3]

-

-

Synthetic Chemistry:

References

-

Hammett, L. P. (1937).[2][3][6] The Effect of Structure upon the Reactions of Organic Compounds.[5][6][7] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[3] Link[2][3]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3] Link[2][3]

-

Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Chapter 3: pKa Determination). Link[2][3]

-

Wepster, B. M. (1953).[2][3] Steric Effects on Mesomerism. Progress in Stereochemistry, 1, 225. (Foundational text on steric inhibition of resonance in ortho-substituted anilines).

-

Reijenga, J., et al. (2013).[3] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[3] Link

Sources

- 1. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profile & Purification of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

[1]

Executive Summary

This compound is a highly functionalized aromatic intermediate critical in the synthesis of pharmaceuticals, particularly CGRP antagonists and kinase inhibitors.[1] Its physicochemical behavior is dominated by the interplay between the hydrophilic carboxylic acid/amino motifs and the lipophilic bromo/trifluoromethyl substituents.

Effective manipulation of this compound requires understanding its "Push-Pull" Solubility Profile :

-

Acidic Domain: The carboxylic acid moiety (pKa ~3.5–4.0) allows dissolution in basic aqueous media.

-

Lipophilic Domain: The

and

Physicochemical Identity

Before establishing solubility protocols, the compound's structural properties must be defined to predict solvent interactions accurately.

| Property | Value / Description |

| Chemical Structure | Benzoic acid core with |

| Molecular Weight | ~284.03 g/mol |

| Predicted pKa | COOH: ~3.8 (Acidic) NH₂: ~1.5–2.0 (Weakly basic due to EWG effect of |

| Predicted LogP | ~2.8 (Moderately Lipophilic) |

| H-Bond Donors/Acceptors | 3 Donors ( |

Solubility Landscape

The following solubility classification is derived from structural analog analysis (e.g., 4-amino-3-trifluoromethylbenzoic acid) and standard process chemistry principles for halogenated anthranilic acid derivatives.

Solubility Tier List (at 25°C)

| Solvent Class | Solubility Rating | Specific Solvents & Notes |

| High Solubility | > 100 mg/mL | DMSO, DMF, NMP: Excellent solvents due to high dielectric constants and ability to disrupt strong crystal lattice energy.[1] Ideal for reaction media but difficult to remove. |

| Moderate Solubility | 20 – 80 mg/mL | THF, Ethyl Acetate, Acetone, Methanol, Ethanol: Good solubility, especially upon warming. These are the primary candidates for recrystallization . |

| Low Solubility | 1 – 10 mg/mL | Dichloromethane (DCM), Chloroform, Toluene: Solubility is limited; often used as co-solvents or for extraction from aqueous phases. |

| Insoluble | < 1 mg/mL | Water (Neutral/Acidic), Hexanes, Heptane: The compound will crash out in these solvents. Used as anti-solvents . |

| pH-Dependent | Variable | Aqueous NaOH/KOH: Highly soluble (forms carboxylate salt).[1] Aqueous HCl: Sparingly soluble (Aniline is too weakly basic to protonate fully in dilute acid). |

Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Shake-Flask" Method)

Use this protocol to validate solubility for a specific batch, as polymorph differences can alter saturation points.[1]

Objective: Determine approximate saturation limit (

-

Preparation: Weigh 100 mg of micronized compound into a 4 mL clear glass vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

If clear solution forms immediately: High Solubility .

-

If clear after 1 mL (total): Moderate Solubility (100 mg/mL).

-

If solid persists after 5 mL: Low Solubility (<20 mg/mL).

-

-

Thermal Stress: If insoluble at 25°C, heat to boiling point (b.p.). If dissolved, record as "Temperature Dependent" (Ideal for recrystallization).

Protocol B: Purification via Recrystallization

The presence of the

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent) Alternative System: Ethanol / Water (Use if material is highly polar/impure)[1]

Step-by-Step Methodology:

-

Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5 mL per gram of solid). Heat to reflux (77°C) with stirring.

-

Note: If solid remains, add EtOAc in small portions until fully dissolved.

-

-

Hot Filtration (Optional): If insoluble black specks (Pd residue or inorganic salts) are visible, filter the hot solution through a Celite pad.

-

Nucleation: Maintain reflux. Slowly add n-Heptane dropwise until a persistent slight turbidity (cloudiness) is observed.[1]

-

Re-solubilization: Add just enough hot EtOAc to turn the solution clear again.

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

-

Critical: Rapid cooling causes oiling/amorphous precipitation.

-

-

Harvesting: Cool in an ice bath (0-5°C) for 30 minutes. Filter the white/off-white crystals via vacuum filtration.[1]

-

Washing: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

-

Drying: Dry under vacuum at 45°C overnight.

Process Logic & Visualization

Workflow: Solubility Determination & Solvent Selection

The following diagram illustrates the decision logic for selecting the optimal solvent system based on the compound's behavior.

Caption: Decision matrix for categorizing solvent utility based on thermal solubility behavior.

Workflow: Recrystallization Process

This diagram details the specific operational steps for the EtOAc/Heptane purification route.

Caption: Step-by-step unit operation flow for the purification of the target benzoate derivative.

Scientific Rationale & Troubleshooting

Why Ethyl Acetate/Heptane?

-

Boiling Point Compatibility: EtOAc (b.p. 77°C) and Heptane (b.p. 98°C) have compatible boiling ranges, allowing for safe reflux without rapid solvent loss.

-

Selectivity: The target compound's

and

Troubleshooting "Oiling Out"

If the compound separates as an oil rather than crystals:

-

Reheat to redissolve the oil.

-

Seed the solution with a tiny crystal of pure material at 40-50°C.

-

Slow Down the cooling rate (wrap the flask in foil/towel).

-

Reduce Anti-Solvent: Use less Heptane in the ratio.

pH Considerations

-

Acid/Base Extraction: For crude clean-up before recrystallization, dissolve the compound in 1M NaOH (forms the sodium benzoate salt), wash with DCM (removes non-acidic impurities), then precipitate by acidifying with HCl to pH 3-4.[1]

References

-

ChemicalBook. (2024). 4-Amino-3-(Trifluoromethyl)Benzoic Acid Properties and Synthesis.

-

Sigma-Aldrich. (2024). Product Specification: 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid (Analog Analysis). (Note: Link to general catalog for analog verification)

-

BenchChem. (2025). Protocol for the Synthesis and Purification of Brominated Trifluoromethyl Anilines. [1]

-

PubChem. (2025). Compound Summary: 3-Bromo-5-(trifluoromethyl)benzoic acid.[1][2] National Library of Medicine. [1]

-

Google Patents. (2009). US7595312B2: Selected CGRP antagonists and processes for preparing them. (Describes synthesis and purification of amino-halo-trifluoromethyl-phenyl intermediates).

Electronic Effects of Trifluoromethyl Group on Benzoic Acid Derivatives

Executive Summary

The trifluoromethyl group (

The Electronic Nature of the Trifluoromethyl Group[1]

To predict the behavior of

Inductive Effect ( )

The dominant electronic feature of the

-

Mechanism: The polarization of the

bonds creates a partial positive charge on the benzylic carbon, which in turn withdraws electron density from the aromatic ring. -

Result: The benzene ring becomes electron-deficient (deactivated).

Field Effect ( )

Often conflated with the inductive effect, the field effect operates through space rather than through bonds. Due to the geometry of the

-

Relevance: In benzoic acid derivatives, this through-space interaction stabilizes the developing negative charge on the carboxylate anion (

), particularly in the ortho position.

Negative Hyperconjugation vs. Resonance

The resonance effect of

-

Negative Hyperconjugation: Electron density from the aromatic

-system can be donated into the low-lying antibonding -

Consensus: While negative hyperconjugation exists, the Field Effect and Inductive Effect are the primary drivers of the

group's electronic behavior in the ground state [2].

Visualization of Electronic Vectors

The following diagram illustrates the directional pull of these effects on the benzoic acid scaffold.

Figure 1: Vector analysis of electronic effects exerted by the trifluoromethyl group.

Quantitative Impact on Acidity ( )

The acidity of benzoic acid derivatives is the standard metric for quantifying electronic effects. The

The Hammett Equation

The quantitative relationship is described by the Hammett equation:

- (Benzoic Acid)

- (Reaction constant for benzoic acid ionization in water)

- = Substituent constant (positive for EWG)

Comparative Data Table

The table below synthesizes experimental and calculated data for

| Substituent Position | Hammett Constant ( | Experimental | Primary Driver | |

| Unsubstituted (H) | 0.00 | 4.20 | 0.00 | Reference |

| Meta ( | 0.43 [3] | 3.77 - 3.80 | -0.40 | Inductive ( |

| Para ( | 0.54 [3] | 3.60 - 3.70 | -0.55 | Inductive + Hyperconjugation |

| Ortho ( | N/A (Steric) | 2.60 - 2.80 [4] | -1.50 | Ortho Effect (Steric + Field) |

The Ortho Effect Anomaly

The

-

Steric Inhibition of Resonance: The bulky

group forces the carboxyl group out of planarity with the benzene ring. This disrupts the conjugation between the ring and the carbonyl, which normally destabilizes the acid slightly. -

Proximity: The close proximity of the highly polar

bonds exerts a massive through-space field effect, directly stabilizing the negative charge on the carboxylate oxygen.

Synthetic & Reactivity Implications[4][5]

The electron-deficient nature of the ring alters synthetic pathways for derivatizing these compounds.

Electrophilic Aromatic Substitution (EAS)

-

Deactivation: The ring is highly deactivated. Friedel-Crafts reactions generally fail.

-

Directing Effect: The

group is a meta-director .-

Example: Nitration of (trifluoromethyl)benzene yields primarily 3-nitro-1-(trifluoromethyl)benzene.

-

Nucleophilic Aromatic Substitution ( )

-

Activation: The strong EWG nature activates the ring toward nucleophilic attack, particularly if a leaving group (halogen) is ortho or para to the

. -

Application: This is a key strategy in drug synthesis for building ether or amine linkages on the benzoic core.

Medicinal Chemistry Applications

In drug discovery, the

Lipophilicity and Bioavailability

Replacing a methyl group (

-

Hansch

Value: -

Impact: Increased LogP improves membrane permeability but decreases aqueous solubility.

Metabolic Blocking

The C-F bond is one of the strongest in organic chemistry (

-

Strategy: Placing a

group at a position prone to metabolic oxidation (e.g., para-position) blocks Cytochrome P450 metabolism, extending the drug's half-life (

Decision Workflow for Lead Optimization

Figure 2: Strategic decision tree for trifluoromethyl incorporation in lead optimization.

Experimental Protocols

Protocol A: Radical Trifluoromethylation of Arenes

A modern, late-stage functionalization method using the Langlois Reagent.

Objective: Introduce a

Reagents:

-

Substrate: Methyl benzoate (1.0 equiv)

-

Reagent: Sodium triflinate (

, Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2:1 biphasic mixture)

Procedure:

-

Setup: In a sealed tube, dissolve Methyl benzoate (0.5 mmol) in DCM (2 mL).

-

Addition: Add water (1 mL) followed by Sodium triflinate (1.5 mmol).

-

Initiation: Add TBHP (70% aq. solution, 1.5 mmol) dropwise at

. -

Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. The reaction proceeds via a radical mechanism where the

radical is generated oxidatively [5]. -

Workup: Dilute with DCM, wash with saturated

and brine. Dry over -

Purification: Isolate the trifluoromethylated product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Determination of via Spectrophotometry

Self-validating method for confirming electronic impact.

Objective: Determine the precise

Procedure:

-

Preparation: Prepare a

stock solution of the benzoic acid derivative in a mixed solvent (e.g., Water/Methanol 9:1) to ensure solubility. -

Buffer Setup: Prepare a series of buffers ranging from pH 1.5 to 6.5 in 0.5 unit increments.

-

Measurement:

-

Record the UV-Vis spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated form,

). -

Record the spectrum in 0.1 M NaOH (fully deprotonated form,

). -

Identify the analytical wavelength (

) where the absorbance difference between

-

-

Titration: Measure the absorbance at

for the compound in each buffer solution. -

Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Where

References

-

Roberts, J. D., et al. (1950). "The Nature of the Electrical Effects of the Trifluoromethyl Group." Journal of the American Chemical Society. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews. Link

-

Dippy, J. F. J., & Lewis, R. L. (1936). "The dissociation constants of some ortho-substituted benzoic acids." Journal of the Chemical Society. Link

-

Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters. Link

-

EPA CompTox Dashboard. (2024). "2-Fluoro-4-(trifluoromethyl)benzoic acid Experimental Properties." Link

Technical Guide: 4-Aminobenzoic Acid (PABA) Derivatives in Drug Discovery

Executive Summary: The Scaffold's Renaissance

4-Aminobenzoic acid (PABA) is often pigeonholed as a mere metabolic intermediate or a legacy sunscreen agent. However, in modern medicinal chemistry, the PABA scaffold represents a privileged structure due to its unique electronic duality—possessing both a nucleophilic aniline amine and an electrophilic carboxylic acid linked by a rigid phenyl spacer.

This guide moves beyond the textbook definitions to explore PABA derivatives as versatile pharmacophores in local anesthetics , antifolates , and emerging antineoplastic agents . We will dissect the Structure-Activity Relationships (SAR) that dictate their function, provide validated synthetic protocols, and outline rigorous biological evaluation workflows.

Pharmacological Foundations & Mechanistic Logic

To design effective PABA derivatives, one must understand the biological imperatives driving their activity.

The Folate Antagonism Axis (Antimicrobial)

In bacteria, PABA is the substrate for dihydropteroate synthase (DHPS). It condenses with pteridine to form dihydropteroic acid, a precursor to folic acid.

-

Mechanism: Sulfonamides are classic bioisosteres of PABA, competitively inhibiting DHPS.

-

Modern Application: Novel PABA-Schiff bases and PABA-triazine conjugates bypass resistance by targeting downstream enzymes (e.g., DHFR) or utilizing the PABA transport system to deliver toxic payloads (Trojan Horse strategy).

Voltage-Gated Sodium Channel Blockade (Anesthetics)

PABA esters (Benzocaine, Procaine) block

-

Causality: The aromatic ring interacts with the channel's hydrophobic residues, while the tertiary amine (in Procaine) acts as an "on-off" switch via protonation, allowing the drug to access the binding site from the intracellular side.

Emerging Oncology Targets

Recent derivatives (e.g., Acrylamide-PABA hybrids) have shown dual inhibition of Tubulin polymerization and Histone Deacetylase (HDAC) . The PABA core serves as a rigid linker that orients the zinc-binding group (ZBG) into the HDAC active site.

Structure-Activity Relationship (SAR) Analysis

The modification of the PABA core follows strict electronic and steric rules.

SAR Visualization

The following diagram maps the functional regions of the PABA scaffold and their impact on biological activity.

Figure 1: Functional mapping of the PABA scaffold highlighting modification zones for distinct therapeutic classes.

Comparative Data: Local Anesthetics

The table below illustrates how structural changes in the PABA ester series directly correlate with physicochemical properties and clinical duration.

| Drug | Structure Modification (R-Group) | pKa | Lipid Solubility | Potency (Rel. to Procaine) | Duration |

| Procaine | Diethylaminoethyl ester | 8.9 | Low | 1 | Short (Hydrolysis) |

| Benzocaine | Ethyl ester (No terminal amine) | 2.5 | Moderate | Low (Surface only) | Short |

| Tetracaine | Butyl group on 4-Amino | 8.5 | High | 16 | Long |

| Chloroprocaine | 2-Chloro substitution on ring | 8.7 | Low | 2 | Very Short (Rapid Hydrolysis) |

Technical Insight: The electron-donating butyl group in Tetracaine increases the electron density of the aromatic ring and enhances lipid solubility, allowing better membrane penetration compared to Procaine. Conversely, the electron-withdrawing Chlorine in Chloroprocaine destabilizes the ester bond, accelerating hydrolysis by plasma cholinesterases—a desired feature for minimizing systemic toxicity in obstetrics.

Synthetic Methodologies

This section details the synthesis of high-value PABA derivatives.

Synthesis Workflow Diagram[1][2]

Figure 2: Divergent synthetic pathways from the nitro-precursor to bioactive PABA classes.

Protocol A: Fischer Esterification (Synthesis of Benzocaine)

Rationale: Acid-catalyzed esterification is equilibrium-driven. We use excess ethanol and continuous water removal to drive the reaction forward (Le Chatelier's principle).

Materials:

-

4-Aminobenzoic acid (0.05 mol)

-

Absolute Ethanol (50 mL)

-

Conc. Sulfuric Acid (1.0 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve PABA in ethanol. Add H2SO4 dropwise (exothermic).

-

Reflux: Attach a reflux condenser and heat at 80°C for 4 hours. Critical Step: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3). Disappearance of the PABA spot indicates completion.

-

Neutralization: Cool to room temperature. Pour mixture into 150 mL ice water. Slowly add 10%

until pH ~8. Why: PABA esters are bases; neutralization precipitates the free base. -

Purification: Filter the white precipitate. Recrystallize from ethanol/water to remove unreacted acid.

Protocol B: Schiff Base Synthesis (Antimicrobial Leads)

Rationale: The formation of the azomethine bond (-N=CH-) is reversible and sensitive to hydrolysis. Anhydrous conditions are preferred.

Materials:

-

PABA (0.01 mol)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.01 mol)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Ethanol (20 mL)

Procedure:

-

Reaction: Mix PABA and aldehyde in ethanol. Add acetic acid.[1]

-

Reflux: Reflux for 3-6 hours.

-

Isolation: Cool the mixture. The Schiff base typically precipitates out. If not, reduce solvent volume by 50% on a rotary evaporator and chill.

-

Validation: Wash with cold ethanol. Confirm structure via IR (look for C=N stretch at 1600-1630

).

Biological Evaluation & Validation

Trustworthy data requires self-validating experimental designs.

Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Compound Prep: Dissolve PABA derivatives in DMSO. Serial dilute in Mueller-Hinton Broth. Control: Include a DMSO-only well to rule out solvent toxicity.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth after 24h at 37°C.

-

Interpretation: For PABA derivatives, MIC < 10

is considered significant.

In Vitro Cytotoxicity (MTT Assay)

Used to screen anticancer potential of acrylamide-PABA hybrids.

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add graded concentrations of the derivative (0.1 - 100

). -

Incubation: 48 hours.

-

Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan. Solubilize with DMSO and read Absorbance at 570 nm.

-

Calculation:

is calculated via non-linear regression.

Future Outlook

The PABA scaffold is evolving beyond simple esters.

-

Metal Complexes: Silver (Ag) and Copper (Cu) complexes of PABA are showing superior antimicrobial efficacy compared to the free ligand, likely due to enhanced membrane disruption.

-

PROTACs: PABA is being explored as a linker in Proteolysis Targeting Chimeras (PROTACs) due to its rigid geometry, aiding in the recruitment of E3 ligases to target proteins.

References

-

Krátký, M., et al. (2019).[2][3] "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[3][4] Biomolecules.[1][2][3][4][5][6][7] Link

-

BenchChem. (2025).[8] "Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives." BenchChem Protocols. Link

-

Wang, L., et al. (2025).[1] "Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition." RSC Advances. Link

-

Ruiz, C., et al. (2019).[2] "Synthesis and biological activities of local anesthetics." RSC Advances. Link

-

NCI. (2023). "Drug Screening Protocols: MTT Assay." National Cancer Institute. Link

Sources

- 1. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling reactions with 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed application note and protocol for the Suzuki-Miyaura coupling of a challenging, multifunctional substrate: this compound. This compound, bearing ortho-directing amino and trifluoromethyl groups alongside a carboxylic acid moiety, presents unique steric and electronic challenges. As senior application scientists, we will dissect the causality behind experimental choices, offering a robust protocol grounded in mechanistic understanding to guide researchers in the synthesis of novel biaryl structures pertinent to pharmaceutical and materials science research.

Introduction: The Significance and Challenges of the Substrate

This compound is a valuable building block in drug discovery due to the prevalence of substituted aminobenzoic acids in pharmacologically active molecules. The Suzuki-Miyaura reaction is an ideal method for elaborating its structure.[2] However, the substrate's unique constitution requires careful consideration:

-

Steric Hindrance: The bromine atom is flanked by two bulky ortho substituents (an amino group and a trifluoromethyl group). This steric congestion can significantly hinder the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4][5]

-

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, which generally facilitates oxidative addition.[6] Conversely, the amino group is electron-donating. This electronic push-pull system influences the reactivity of the C-Br bond.

-

Functional Group Interference: The amino (-NH₂) and carboxylic acid (-COOH) groups can potentially interact with the palladium catalyst. The lone pair of the amino group can act as a ligand, potentially poisoning the catalyst. The acidic proton of the carboxylic acid will react with the base, and the resulting carboxylate may coordinate to the palladium center, influencing its catalytic activity.

Addressing these challenges requires a carefully optimized protocol, particularly in the selection of the catalyst system and reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex. This is typically the rate-limiting step.[3]

-

Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.08 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours). [9]7. Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL).

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid and any unreacted amine.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Inappropriate ligand for the substrate. | 1. Ensure proper inert atmosphere technique.2. Use freshly degassed solvents.3. Increase temperature in 10 °C increments.4. Screen alternative ligands (e.g., XPhos, cataCXium A). |

| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources. | 1. Use a milder base (e.g., K₂CO₃).2. Use anhydrous conditions if possible or switch to a boronic ester (e.g., pinacol ester), which is more stable. [6] |

| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. [7] | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. |

| Poor Product Recovery | The product may be partially soluble in the aqueous phase due to the acidic/basic functional groups. | Ensure the pH is correctly adjusted during workup to neutralize the carboxylate and amino groups, maximizing partitioning into the organic layer. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on overcoming the significant steric hindrance and managing the multiple reactive functional groups present on the substrate. By employing bulky, electron-rich monophosphine ligands, such as SPhos or XPhos, in combination with a suitable base and solvent system, researchers can effectively synthesize a diverse range of novel biaryl compounds. This guide provides a robust, mechanistically-grounded framework to enable the successful application of this powerful reaction in complex synthetic endeavors.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Valdés, C., & Martínez-Gualda, E. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(56), 13866-13889. Available at: [Link]

-

Corma, A., Garcia, H., & Leyva, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry – A European Journal, 11(19), 5540-5548. Available at: [Link]

-

Maji, B., & Mandal, D. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Available at: [Link]

-

Oldridge, D. F., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9712-9713. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of the American Chemical Society, 130(48), 16482-16483. Available at: [Link]

-

Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12, 5455. Available at: [Link]

-

Ren, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 232-236. Available at: [Link]

-

Wu, K., et al. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – An Asian Journal, 16(1), 85-89. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1786-1789. Available at: [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

-

Nishida, K., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 1036-1043. Available at: [Link]

-

Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. Available at: [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Nishida, K., et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Cyclization Techniques for 4-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid

Executive Summary

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS 97776-05-1) is a high-value scaffold for medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group (

Unlike simple anilines, the presence of the para-carboxylic acid moiety allows for late-stage diversification (e.g., amide coupling) while the ortho-bromoaniline core serves as the lynchpin for metal-catalyzed cyclizations. This guide details three validated protocols to convert this scaffold into Indoles , Indazoles , and Benzimidazoles , providing a versatile toolkit for drug discovery campaigns targeting kinases and GPCRs.[1]

Structural Analysis & Reactivity Profile[1]

The scaffold presents a "Push-Pull" electronic system that dictates reaction conditions:

-

C3-Bromine: The primary handle for Pd/Cu-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

-

C4-Amine: Nucleophilic, but nucleophilicity is attenuated by the electron-withdrawing C5-

and C1- -

C5-Trifluoromethyl: Increases lipophilicity and metabolic stability; exerts a strong inductive effect (

), stabilizing intermediates in nucleophilic aromatic substitution ( -

C1-Carboxylic Acid: Para to the amine. It generally requires protection (as methyl ester) during basic metal-catalyzed steps to prevent catalyst poisoning via carboxylate binding.

Reactivity Logic Diagram

Caption: Divergent synthetic pathways from the core scaffold.[1]

Protocol A: Larock Indole Synthesis

Target: 2,3-Disubstituted Indoles Mechanism: Pd-catalyzed heteroannulation involving oxidative addition to Ar-Br, alkyne insertion, and intramolecular amine displacement.[1]

Rationale

The Larock synthesis is the most direct route to highly functionalized indoles. The

Experimental Procedure

Step 1: Esterification (Recommended) Note: Protect the carboxylic acid to improve solubility and prevent catalyst sequestration.

-

Dissolve this compound (1.0 equiv) in MeOH.

-

Add

(catalytic) and reflux for 4 hours. -

Neutralize, extract (EtOAc), and concentrate to yield the methyl ester.[1]

Step 2: Larock Cyclization

| Reagent | Equivalents | Role |

| Methyl ester scaffold | 1.0 | Substrate |

| Internal Alkyne (e.g., Diphenylacetylene) | 1.2 - 1.5 | Cyclization Partner |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst |

| Triphenylphosphine (PPh₃) | 0.10 (10 mol%) | Ligand (Optional for reactive alkynes) |

| Na₂CO₃ or K₂CO₃ | 3.0 | Base |

| LiCl | 1.0 | Additive (Crucial for bromide displacement) |

| DMF | 0.1 M Conc.[1] | Solvent |

Detailed Workflow:

-

Setup: In a flame-dried Schlenk tube, combine the methyl ester scaffold, alkyne,

, LiCl, and -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat to 100–120 °C for 12–24 hours. Monitor by LCMS.

-

QC Check: Look for the disappearance of the starting bromide (M+H 298/300 for ester) and appearance of the indole mass.

-

-

Workup: Cool to RT. Dilute with water (5x volume) and extract with EtOAc.[1] Wash organics with Brine (3x) to remove DMF.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the reaction is sluggish due to the electron-poor nature of the aniline (caused by

Protocol B: Indazole Synthesis (Suzuki-Condensation)

Target:

Rationale

Direct diazotization of this scaffold is difficult due to the electron-withdrawing groups destabilizing the diazonium intermediate. A more robust approach creates the C-C bond first via Suzuki coupling, installing an aldehyde ortho to the amine.

Experimental Procedure

Step 1: Suzuki Coupling

| Reagent | Equivalents | Conditions |

| Scaffold (Ester) | 1.0 | |

| (2-Formylphenyl)boronic acid | 1.2 | Or simply 4-fluorophenylboronic acid if C-arylation is desired, but for Indazole ring formation, use vinyl boronate or formyl equivalent . |

| Correction: To make the indazole core from the benzene ring, we need to introduce a carbon at the Br position that becomes the C3 of the indazole. | ||

| Reagent Choice: Potassium (formyl)trifluoroborate or Vinylboronic acid pinacol ester | 1.5 | Precursor to aldehyde |

Revised Protocol for C3-Unsubstituted Indazole:

-

Coupling: React scaffold with Trimethylboroxine or Vinylboronic acid MIDA ester under Suzuki conditions (

, -

Oxidation (if Vinyl used): Ozonolysis or

to convert Vinyl -

Cyclization: Treat the resulting ortho-aminoaldehyde with Hydrazine hydrate (1.5 equiv) in Ethanol at reflux.

Alternative Direct Route (One-Pot): Use Carbon Monoxide (CO) insertion if high-pressure equipment is available.

-

Scaffold +

+ Xantphos + CO (balloon) + HSiEt3 (Reductant) -

Add Hydrazine

Cyclization.

Protocol C: Benzimidazole Synthesis

Target: 2-Substituted Benzimidazoles Mechanism: Copper-catalyzed cascade reaction with amidines or aldehydes/azides.

Rationale

Standard condensation with aldehydes requires an ortho-diamine. Converting the C3-Br to an amine is possible but adds a step. A more efficient "Type I" approach uses the Br atom directly as a leaving group in a Cu-catalyzed coupling.

Experimental Procedure (Cu-Catalyzed Coupling with Amidines)

Reaction Scheme:

| Reagent | Equivalents | Role |

| Scaffold (Acid or Ester) | 1.0 | Substrate |

| Amidine Hydrochloride (e.g., Acetamidine HCl) | 1.5 | C2-Source |

| CuI (Copper Iodide) | 0.10 (10 mol%) | Catalyst |

| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand |

| Cs₂CO₃ | 2.0 | Base |

| DMSO | 0.2 M | Solvent |

Detailed Workflow:

-

Mix: Combine scaffold, amidine, CuI, ligand, and base in a sealed tube.

-

Solvent: Add dry DMSO.

-

Heat: Stir at 110 °C for 18 hours under Argon.

-

Workup: Dilute with water. Adjust pH to ~7 (if using acid scaffold) to precipitate the product.

-

Purification: Recrystallization from EtOH/Water is often sufficient; otherwise use column chromatography (DCM/MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Larock) | Electron-poor aniline is unreactive. | Use electron-rich phosphine ligands (e.g., XPhos or tBu3P ) to boost Pd oxidative addition.[1] |

| Dehalogenation (Ar-Br | Hydride source in solvent or overheating. | Ensure anhydrous DMF; lower temp to 90°C and extend time. |

| Solubility Issues | Zwitterionic nature of Amino-Acid. | Mandatory: Convert COOH to Methyl/Ethyl ester or tert-butyl ester before cyclization. |

| Regioselectivity (Indole) | Alkyne insertion orientation.[1][2] | Use silyl-substituted alkynes (e.g., TMS-propyne) to force bulky group |

QC Validation Parameters

-

1H NMR: Monitor the disappearance of the broad

singlet (typically -

LCMS: Indoles and Benzimidazoles will show a distinct UV shift compared to the starting aniline.

-

Fluorine NMR: The

signal is a sensitive probe for reaction completion; shifts significantly upon cyclization.

References

-

Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[3] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.[1] Link[1]

-

Benzimidazole Synthesis (Cu-Cat): Brain, C. T.; Steer, J. T. "An Efficient Synthesis of Benzimidazoles from o-Bromoanilines and Amidines." Journal of Organic Chemistry, 2003 , 68(17), 6814–6816.[1] Link[1]

-

Aminobenzoic Acid Cyclizations: Yamakado, R. et al. "Diastereoselective cyclization of an aminobenzoic acid derivative."[6] Chemical Communications, 2015 , 51, 5710-5713.[1][6] Link

-

Indazole Review: Stadlbauer, W. "Synthesis of indazoles." Science of Synthesis, 2002 , 12, 227.[1] Link[1]

Disclaimer: This protocol involves hazardous chemicals (Bromides, Palladium catalysts, heavy metals).[1] All manipulations must be performed in a fume hood with appropriate PPE.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. scispace.com [scispace.com]

- 5. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimal recrystallization solvents for 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Topic: Optimal Recrystallization Solvents for 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Document ID: AS-TS-AG-004

Version: 1.0

Introduction

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The purity of this compound is critical for successful downstream applications, and recrystallization is a powerful technique for its purification.[1][2] This document provides a comprehensive guide to selecting the optimal recrystallization solvent and troubleshooting common issues you may encounter during the process. Our goal is to empower you with the technical knowledge to achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3]

-

Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, leading to its crystallization.[3]

-

Inertness: The solvent should not react with this compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

-

Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their separation by filtration.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Q2: Which solvents are good starting points for screening for the recrystallization of this compound?

Based on the structure of this compound (an aromatic carboxylic acid), the following solvents and solvent systems are excellent candidates for initial screening[3][4]:

-

Protic Solvents: Water, Ethanol, Methanol, Isopropanol. Benzoic acids often show good solubility in boiling water and reduced solubility upon cooling.[3]

-

Aprotic Polar Solvents: Acetone, Ethyl Acetate.

-

Aprotic Nonpolar Solvents: Toluene, Heptane, Hexane.

-

Solvent Pairs: If no single solvent is ideal, a solvent pair can be used. Common pairs include Ethanol/Water, Methanol/Water, and Toluene/Heptane.[5]

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a high concentration of impurities or a very rapid cooling rate.

Troubleshooting Steps:

-

Re-heat the solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.[6]

-

Slow down the cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[2]

-

Use more solvent: Increasing the total solvent volume can sometimes prevent oiling out by keeping the compound in solution at a lower temperature.[6]

-

Consider a different solvent: The current solvent may be too good a solvent. Try a solvent in which the compound is less soluble.

Q4: My crystal yield is very low. How can I improve it?

A low yield can be attributed to several factors[1][6]:

-

Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor even after cooling.

-

Premature crystallization: If crystals form in the hot solution during gravity filtration, you will lose product.

-

Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[7]

-

Washing with room temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Solvent Selection and Optimization

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions.

Solvent Screening Protocol

-

Small-Scale Tests: In a small test tube, add approximately 20-30 mg of your crude this compound.

-